![molecular formula C6H6N4O B13099410 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol](/img/structure/B13099410.png)
7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol
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Overview
Description
7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol is a heterocyclic compound that belongs to the pyrazolopyridazine family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyrazolopyridazine core. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the efficacy of pyrazolo[3,4-d]pyridazine derivatives against various viral infections. Notably, compounds based on the pyrazolo[3,4-d]pyridazine-7-one core have shown potent activity against the Zika virus. In vitro assays demonstrated that several synthesized derivatives exhibited selective index values greater than 4 against the Zika virus strain MR766, indicating their potential as effective antiviral agents .
Key Findings:
- Compounds Tested : A series of 16 pyrazolo[3,4-d]pyridazine-7-one compounds were evaluated.
- Mechanism : The compounds target the NS2B-NS3 protease of the Zika virus.
- Efficacy : Five compounds showed significant antiviral activity with minimal cytotoxic effects on Vero cells.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Pyrazolo-pyridazine derivatives have demonstrated various biological activities including antifungal and antibacterial effects. These compounds inhibit key enzymes and pathways associated with microbial growth, making them promising candidates for developing new antimicrobial agents .
Summary of Antimicrobial Activities:
Activity | Type | Mechanism |
---|---|---|
Antifungal | Fungal Infections | Inhibition of fungal cell wall synthesis |
Antibacterial | Bacterial Infections | Disruption of bacterial metabolic pathways |
Anticancer Research
In addition to antiviral and antimicrobial properties, 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol has shown promise in anticancer research. Studies indicate that derivatives can inhibit cyclin-dependent kinases and glycogen synthase kinase 3 (GSK-3), which are crucial in cancer cell proliferation and survival. This suggests potential applications in cancer therapy, particularly in targeting specific signaling pathways involved in tumor growth and metastasis .
Mechanisms of Action:
- Cyclin-dependent Kinases (CDKs) : Inhibition leads to cell cycle arrest.
- GSK-3 Inhibition : Affects multiple signaling pathways involved in cancer progression.
Neurological Applications
Emerging research indicates potential neurological applications for pyrazolo[3,4-d]pyridazin-4-ol derivatives. Compounds have been shown to modulate metabotropic glutamate receptors, which play a role in various neurological disorders. This modulation could lead to therapeutic strategies for conditions such as anxiety and depression .
Potential Neurological Effects:
Condition | Effect | Proposed Mechanism |
---|---|---|
Anxiety | Reduction in symptoms | Modulation of glutamate signaling |
Depression | Mood stabilization | Enhancement of synaptic plasticity |
Mechanism of Action
The mechanism of action of 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridazine ring.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another fused heterocyclic compound with potential biological activity.
Uniqueness: 7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol is unique due to its specific ring structure and the presence of a methyl group at the 7-position.
Biological Activity
7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H8N4O, with a molecular weight of 164.17 g/mol. The compound features a pyrazolo-pyridazine core, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C7H8N4O |
Molecular Weight | 164.17 g/mol |
IUPAC Name | This compound |
CAS Number | [Not specified] |
The biological activity of this compound primarily revolves around its interaction with various molecular targets involved in cell proliferation and survival pathways. Studies have indicated that compounds in this class can inhibit specific kinases associated with cancer progression.
- Kinase Inhibition : Research has shown that derivatives of pyrazolo[3,4-d]pyridazinones can act as selective inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, one study identified a derivative with an IC50 value of 114.5 nmol/L against FGFR1, highlighting its potential as an anticancer agent .
- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer). The compound's effects were assessed using assays such as BrdU incorporation to measure cell proliferation .
Case Studies
Several studies have highlighted the biological efficacy of pyrazolo[3,4-d]pyridazinones:
- Study on Cancer Cell Lines : A comprehensive evaluation of various derivatives showed that modifications at the 4-position significantly impacted antiproliferative activity. For example, compounds with bulky substituents were less active compared to their smaller counterparts .
- In Vivo Efficacy : In xenograft models, specific derivatives demonstrated remarkable antitumor efficacy. One notable compound exhibited a tumor growth inhibition (TGI) rate of 91.6% at a dosage of 50 mg/kg in FGFR1-amplified NCI-H1581 models .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the biological activity of this compound is closely linked to its structural features:
- Substituent Effects : The presence and nature of substituents on the pyrazolo ring significantly influence potency. For instance, polar groups at certain positions enhance solubility and biological interaction .
- Core Structure Importance : The pyrazolo-pyridazine core is essential for maintaining inhibitory activity against target kinases; modifications that disrupt this core tend to reduce efficacy .
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
7-methyl-1,5-dihydropyrazolo[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C6H6N4O/c1-3-5-4(2-7-9-5)6(11)10-8-3/h2H,1H3,(H,7,9)(H,10,11) |
InChI Key |
DPOQSQDVTMZORA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C2=C1NN=C2 |
Origin of Product |
United States |
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